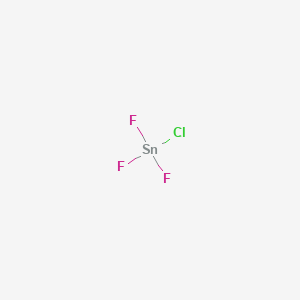
Chloro(trifluoro)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(trifluoro)stannane is an organotin compound with the chemical formula SnClF3. This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The presence of both chlorine and trifluoromethyl groups attached to the tin atom imparts distinctive reactivity and stability to the compound.
Preparation Methods
Chloro(trifluoro)stannane can be synthesized through several methods. One common synthetic route involves the reaction of tin tetrachloride (SnCl4) with trifluoromethyl lithium (CF3Li) in an inert solvent such as diethyl ether. The reaction is typically carried out at low temperatures to prevent decomposition of the product. The general reaction is as follows:
SnCl4+CF3Li→SnClF3+LiCl
Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Chloro(trifluoro)stannane undergoes various types of chemical reactions, including:
-
Substitution Reactions: : The chlorine atom in this compound can be substituted by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-). For example:
SnClF3+OH−→Sn(OH)F3+Cl−
-
Oxidation-Reduction Reactions: : this compound can participate in redox reactions where the tin atom changes its oxidation state. For instance, it can be reduced to form lower oxidation state tin compounds.
-
Complex Formation: : this compound can form complexes with various ligands, which can alter its reactivity and stability
Scientific Research Applications
Chloro(trifluoro)stannane has several scientific research applications:
-
Chemistry: : It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. Its unique reactivity makes it valuable in the synthesis of complex organic molecules.
-
Biology: : Research is ongoing to explore the potential biological activity of organotin compounds, including this compound. These compounds are being investigated for their potential use as antimicrobial agents and enzyme inhibitors.
-
Medicine: : Organotin compounds have shown promise in medicinal chemistry, particularly in the development of new drugs. This compound is being studied for its potential therapeutic applications.
-
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of chloro(trifluoro)stannane involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, leading to the formation of complexes that can alter the reactivity of the compound. The trifluoromethyl groups enhance the electron-withdrawing properties of the compound, making it a strong electrophile. This property is exploited in various chemical reactions where this compound acts as a catalyst or reagent.
Comparison with Similar Compounds
Chloro(trifluoro)stannane can be compared with other organotin compounds such as:
-
Tributyltin Chloride (SnBu3Cl): : Unlike this compound, tributyltin chloride has three butyl groups attached to the tin atom. It is widely used as a biocide and antifouling agent.
-
Tetramethyltin (SnMe4): : This compound has four methyl groups attached to the tin atom. It is used in the semiconductor industry for the deposition of tin-containing films.
-
Dichlorodimethylstannane (SnCl2Me2): : This compound has two chlorine and two methyl groups attached to the tin atom. It is used as a reducing agent in organic synthesis.
This compound is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinctive reactivity and stability compared to other organotin compounds.
Properties
CAS No. |
65886-66-0 |
|---|---|
Molecular Formula |
ClF3Sn |
Molecular Weight |
211.16 g/mol |
IUPAC Name |
chloro(trifluoro)stannane |
InChI |
InChI=1S/ClH.3FH.Sn/h4*1H;/q;;;;+4/p-4 |
InChI Key |
VNWAZSKEPOODRR-UHFFFAOYSA-J |
Canonical SMILES |
F[Sn](F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















